molecular formula C21H18ClN3O B12160804 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-2-yl)methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-2-yl)methanone

Cat. No.: B12160804
M. Wt: 363.8 g/mol
InChI Key: JHLDRAXMSQLVTG-UHFFFAOYSA-N
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Description

This compound is a complex fusion of two distinct heterocyclic rings: an indole and a pyridoindole. Let’s break it down:

    Indole: A fundamental heterocyclic system found in numerous natural products and drugs.

    Pyridoindole: A bicyclic structure formed by the fusion of a pyridine ring with an indole ring.

Preparation Methods

Synthetic Routes::

Industrial Production:: Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research in this area continues to evolve.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes could yield reduced derivatives.

    Substitution: Substituents on the indole and pyridoindole rings may be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents present. Further research is needed to explore these in detail.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Drug Discovery: Its diverse reactivity makes it valuable for designing novel pharmaceuticals.

Biology and Medicine:: Industry::

    Fine Chemicals:

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are essential to uncover its precise mechanisms.

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-2-yl)methanone

InChI

InChI=1S/C21H18ClN3O/c1-24-19-5-3-2-4-13(19)10-20(24)21(26)25-9-8-18-16(12-25)15-11-14(22)6-7-17(15)23-18/h2-7,10-11,23H,8-9,12H2,1H3

InChI Key

JHLDRAXMSQLVTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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